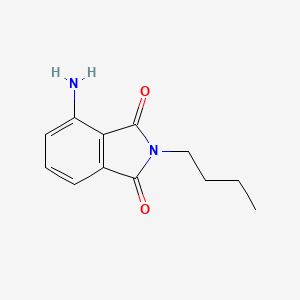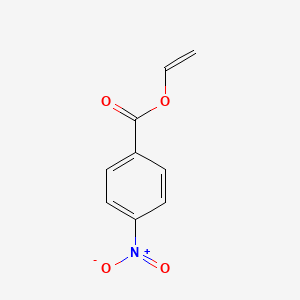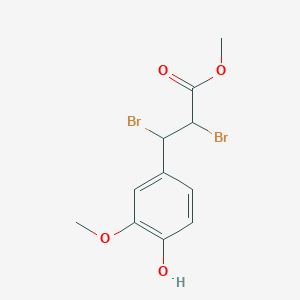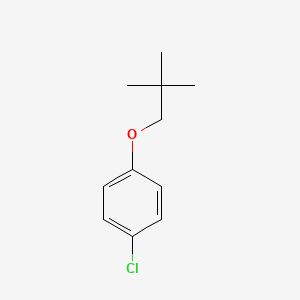
1-Chloro-4-(2,2-dimethylpropoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-(2,2-dimethylpropoxy)benzene is an organic compound with the molecular formula C11H15ClO It is a derivative of benzene, where a chlorine atom is substituted at the first position and a 2,2-dimethylpropoxy group is substituted at the fourth position
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2,2-dimethylpropoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-nitrobenzene with 2,2-dimethylpropanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often incorporating advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions: 1-Chloro-4-(2,2-dimethylpropoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 4-(2,2-dimethylpropoxy)phenol.
Oxidation: The compound can be oxidized using reagents like potassium permanganate, resulting in the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into 1-chloro-4-(2,2-dimethylpropoxy)cyclohexane using hydrogen gas and a metal catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Nucleophilic Substitution: 4-(2,2-dimethylpropoxy)phenol.
Oxidation: 4-(2,2-dimethylpropoxy)benzoic acid.
Reduction: 1-chloro-4-(2,2-dimethylpropoxy)cyclohexane.
科学研究应用
1-Chloro-4-(2,2-dimethylpropoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1-chloro-4-(2,2-dimethylpropoxy)benzene involves its interaction with specific molecular targets and pathways. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atom and the steric hindrance provided by the 2,2-dimethylpropoxy group.
相似化合物的比较
1-Chloro-4-(1,1-dimethylpropoxy)benzene: Similar in structure but with a different alkoxy group.
1-Chloro-4-(2,2-dimethylbutoxy)benzene: Another derivative with a longer alkoxy chain.
1-Chloro-4-(2,2-dimethylpentoxy)benzene: Features an even longer alkoxy chain.
Uniqueness: 1-Chloro-4-(2,2-dimethylpropoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the 2,2-dimethylpropoxy group provides steric hindrance, affecting the compound’s reactivity in various chemical reactions.
属性
CAS 编号 |
2180-28-1 |
|---|---|
分子式 |
C11H15ClO |
分子量 |
198.69 g/mol |
IUPAC 名称 |
1-chloro-4-(2,2-dimethylpropoxy)benzene |
InChI |
InChI=1S/C11H15ClO/c1-11(2,3)8-13-10-6-4-9(12)5-7-10/h4-7H,8H2,1-3H3 |
InChI 键 |
AHWFSQRFJJHPJP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)COC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


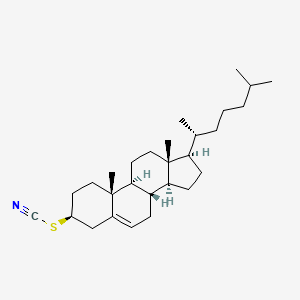
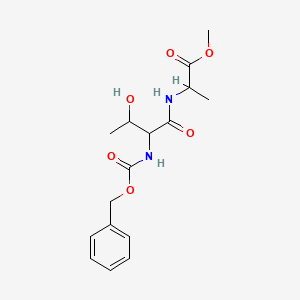
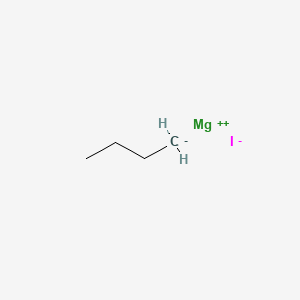
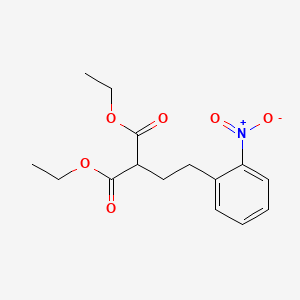
![3-thia-10-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene](/img/structure/B14743888.png)
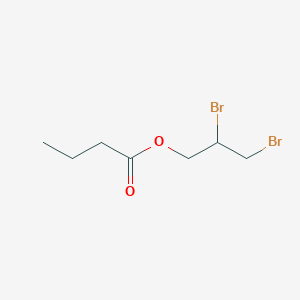
![4-[Diazo(phenyl)methyl]benzonitrile](/img/structure/B14743890.png)
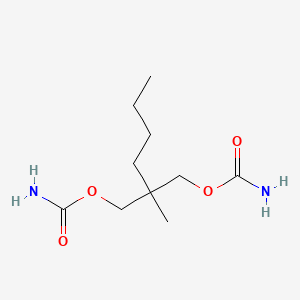
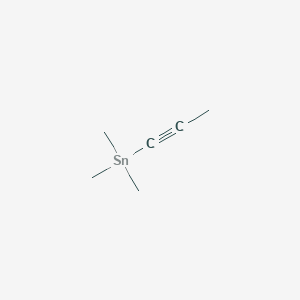
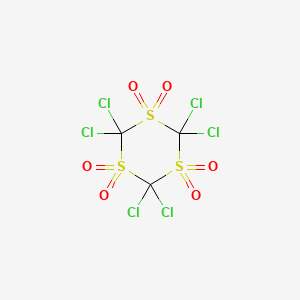
![2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid](/img/structure/B14743925.png)
